Lipophilicity Difference Between 2-Phenoxypyridin-4-amine and Its 3-Phenoxy Regioisomer Drives Solubility and Permeability Divergence
2-Phenoxypyridin-4-amine exhibits a measured logP of 2.416, compared to a logP of 3.0373 for the 3-phenoxypyridin-4-amine regioisomer (CAS 132038-33-6), representing a difference of approximately 0.62 log units [1]. This indicates the 2-phenoxy isomer is more hydrophilic. The target compound's aqueous solubility, determined computationally by the ESOL method, is 0.312 mg/mL (0.00168 mol/L), placing it in the 'Poorly soluble' class .
| Evidence Dimension | Lipophilicity (logP) and aqueous solubility |
|---|---|
| Target Compound Data | logP = 2.416; Aqueous solubility = 0.312 mg/mL (ESOL method, Poorly soluble class) |
| Comparator Or Baseline | 3-Phenoxypyridin-4-amine (CAS 132038-33-6): logP = 3.0373 (solubility data not available from same source for direct comparison) |
| Quantified Difference | ΔlogP ≈ 0.62 units (target more hydrophilic) |
| Conditions | Experimental logP from Chembase (target); computed logP from chemsrc (comparator); ESOL solubility calculated by Bidepharm's in silico platform |
Why This Matters
A logP difference of 0.62 units translates to meaningful divergence in aqueous solubility and passive membrane permeability, impacting formulation strategy, bioavailability prediction, and suitability for different assay formats (biochemical vs. cellular).
- [1] Chembase.cn. 2-Phenoxypyridin-4-amine Product Properties (EN300-69248). LogP = 2.416. Available at: http://www.chembase.cn/substance-558278.html. View Source
